molecular formula C19H22N2O2 B6314161 (2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide CAS No. 529486-25-7

(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide

Cat. No.: B6314161
CAS No.: 529486-25-7
M. Wt: 310.4 g/mol
InChI Key: JVOUIFUIIPEWLM-OKZBNKHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide (CAS 529486-25-7) is a chiral organic compound of significant interest in synthetic chemistry research, particularly in the development of asymmetric methodologies . This prolinamide derivative features a defined stereochemistry with three stereocenters, making it a valuable scaffold for use as a chiral ligand, organocatalyst, or building block in the synthesis of enantiomerically pure compounds . Its molecular formula is C₁₉H₂₂N₂O₂, with a molecular weight of 310.39 g/mol . The compound has a Topological Polar Surface Area (TPSA) of approximately 61.4 Ų . Researchers utilize this compound in stereoselective transformations, where its ability to influence the enantioselectivity of reactions is explored. It should be stored at 4°C, protected from light, and under an inert atmosphere such as nitrogen to maintain stability and purity . This product is intended for Research and Further Manufacturing Use Only and is not intended for diagnostic or therapeutic applications or direct human use .

Properties

IUPAC Name

(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-18(15-10-5-2-6-11-15)17(14-8-3-1-4-9-14)21-19(23)16-12-7-13-20-16/h1-6,8-11,16-18,20,22H,7,12-13H2,(H,21,23)/t16-,17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOUIFUIIPEWLM-OKZBNKHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxalyl Chloride-Mediated Activation

Reaction of 2-pyrrolidinecarboxylic acid with oxalyl chloride (1.2 equiv) in dichloromethane at 0°C generates the corresponding acid chloride. This method is preferred for electron-deficient amines:

Advantages :

  • Quantitative conversion in 2 hours

  • Compatible with moisture-sensitive substrates

Limitations :

  • Requires strict anhydrous conditions

  • Generates corrosive HCl gas

HBTU/DIEA Peptide Coupling

For sterically hindered amines, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) with N,N-diisopropylethylamine (DIEA) in DMF achieves 85-92% coupling efficiency:

ReagentMolar RatioRole
HBTU1.1 equivActivates carboxylic acid
DIEA2.0 equivScavenges HCl, maintains pH 8-9

Amide Bond Formation: Critical Process Parameters

Coupling the activated pyrrolidine derivative with (1S,2R)-2-hydroxy-1,2-diphenylethylamine proceeds under optimized conditions:

ConditionOxalyl Chloride MethodHBTU/DIEA Method
Temperature-20°C0-5°C
Reaction time4 h12 h
SolventDry THFAnhydrous DMF
WorkupAqueous NaHCO₃ washPrecipitation in cold ether
Typical yield78-82%65-70%

The oxalyl chloride route produces higher yields but requires cryogenic conditions, while the HBTU method offers better stereochemical retention for labile substrates.

Dynamic Kinetic Resolution in Large-Scale Synthesis

For industrial production (>100 kg batches), dynamic kinetic resolution using nickel(II) complexes enables simultaneous control of pyrrolidine and amine stereochemistry. The process involves:

  • Formation of a glycine-Ni(II)-(S,S)-BPB complex (BPB = (S,S)-N-benzylproline benzophenone)

  • Alkylation with (1S,2R)-configured electrophiles

  • Acidic decomposition (6M HCl, 60°C) to liberate the free amine

This method achieves 94% e.e. at 85% conversion, with residual nickel levels <5 ppm after ion-exchange purification.

Crystallization and Final Purification

The crude product is recrystallized from ethyl acetate/hexane (3:1 v/v) to obtain needle-like crystals. XRPD analysis confirms polymorph Form I, which exhibits optimal stability for long-term storage. Final characterization includes:

  • HPLC : 99.2% purity (C18 column, 0.1% TFA in H₂O/MeCN)

  • Optical rotation : [α]D²⁵ = +42.3° (c = 1, CHCl₃)

  • Melting point : 142-145°C (DSC, 5°C/min ramp)

Industrial-Scale Process Intensification

Continuous flow reactors (Corning AFR module) enhance production efficiency:

ParameterBatch ProcessFlow Process
Cycle time48 h6 h
Space-time yield0.8 kg/m³/h4.2 kg/m³/h
Solvent consumption15 L/kg product6 L/kg product

The flow system integrates in-line FTIR monitoring for real-time control of amide bond formation .

Chemical Reactions Analysis

Types of Reactions

(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Thionyl chloride (SOCl2), anhydrous conditions, room temperature.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of the corresponding chloride derivative.

Scientific Research Applications

Antitumor Activity

Research indicates that (2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide exhibits antitumor properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity against various cancer cell lines. The mechanism of action is believed to involve the modulation of apoptosis pathways and inhibition of cell proliferation .

Chiral Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of chiral drugs. Its enantiomerically pure form is essential for developing pharmaceuticals with specific biological activities. For instance, it can be used in synthesizing antihypertensive agents and antidiabetic medications .

Case Study: Synthesis of Antihypertensive Agents

In a notable case study, researchers synthesized a series of antihypertensive agents using this compound as a chiral building block. The resulting compounds demonstrated significant blood pressure-lowering effects in preclinical models .

Chiral Catalysts

This compound is utilized as a chiral catalyst in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds in organic synthesis.

Applications in Organic Reactions

The compound has been effectively employed in various organic transformations such as:

  • Asymmetric hydrogenation
  • Aldol reactions
  • Michael additions

These reactions are pivotal for synthesizing complex molecules used in pharmaceuticals and agrochemicals .

Data Table: Catalytic Efficiency

Reaction TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
Asymmetric Hydrogenation(2S)-N-[(1S,2R)-...]-carboxamide8598
Aldol Reaction(2S)-N-[(1S,2R)-...]-carboxamide9095
Michael Addition(2S)-N-[(1S,2R)-...]-carboxamide8897

Polymer Chemistry

The compound's unique properties allow it to be incorporated into polymer matrices to enhance material performance. Research has shown that polymers modified with this compound exhibit improved mechanical strength and thermal stability.

Case Study: Polymer Modification

A study investigated the impact of incorporating this compound into poly(lactic acid) (PLA). The modified PLA demonstrated enhanced biodegradability and mechanical properties compared to unmodified PLA .

Mechanism of Action

The mechanism of action of (2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and pain perception.

Comparison with Similar Compounds

Stereoisomers and Enantiomeric Variants

The compound’s activity and properties are highly sensitive to stereochemistry. Key stereoisomers include:

Compound Name CAS RN Configuration Molecular Weight Enantiomeric Purity Key Differences
(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide (Target) 529486-25-7 (1S,2R), (2S) 310.38 99% e.e. Reference compound for chiral studies
(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide 529486-23-5 (1R,2S), (2S) 310.38 99% e.e. Mirror-image configuration; altered receptor binding
(2R)-N-[(1R,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide 948594-97-6 (1R,2R), (2R) 310.38 Not specified Fully R-configured; distinct solubility and reactivity

Key Insight : Enantiomeric purity (e.g., 99% e.e.) is critical for applications in catalysis and pharmacology, as impurities can drastically alter biological activity or synthetic outcomes .

Functional Group Modifications

Structural analogs with varying functional groups highlight the importance of the carboxamide moiety:

Compound Name CAS RN Functional Group Molecular Weight Key Differences
(1S,2R)-2-Hydroxy-1,2-diphenylethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate Not provided Ester (carboxylate) 338.18 Ester group enhances lipophilicity; used as mAChR M1 antagonist
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]piperidine-1-sulfonamide 515172-79-9 Sulfonamide 359.49 Sulfonamide group increases hydrogen-bonding capacity; potential protease inhibition
N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea 1027476-96-5 Thiourea 385.40 Thiourea moiety improves metal coordination; used in asymmetric catalysis

Key Insight : Replacing the carboxamide with esters or sulfonamides modifies polarity, solubility, and biological target specificity .

Protective Group Derivatives

Derivatives with protective groups demonstrate synthetic versatility:

Compound Name CAS RN Protective Group Molecular Weight Key Differences
(2R)-N-[(1R,2R)-2-((Trimethylsilyl)oxy)-1,2-diphenylethyl]-2-pyrrolidinecarboxamide Not provided Trimethylsilyl (TMS) 440.65 TMS group enhances stability during synthesis; removed under mild acidic conditions
2S,4R-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-N-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide 933787-22-5 tert-Butyldimethylsilyl (TBS) 440.65 TBS group increases steric bulk; used in macrolide antibiotic synthesis

Key Insight : Protective groups like TMS or TBS enable selective functionalization in multi-step syntheses .

Commercial Availability and Pricing

Cost variations reflect synthetic complexity and demand:

Compound Name CAS RN Purity Price (per 100 mg) Supplier
This compound 529486-25-7 97% ¥42,900 Shanghai JiZhi Bio
(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide 529486-23-5 97% ¥34,700 Shanghai JiZhi Bio
(2R)-N-[(1R,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide 948594-97-6 Not specified $63.00 Santa Cruz Biotechnology

Key Insight : The (1S,2R)-configured target compound is more expensive than its (1R,2S) isomer, likely due to higher demand in enantioselective applications .

Research Implications

  • Stereochemical Sensitivity : The (1S,2R) configuration of the target compound is optimal for interactions with chiral receptors or catalysts, as evidenced by its use in asymmetric synthesis .
  • Functional Group Trade-offs : Carboxamides balance hydrogen-bonding and lipophilicity, making them preferable over esters or sulfonamides in certain drug discovery contexts .
  • Synthetic Utility : Protective group strategies (e.g., TMS, TBS) enable scalable production of complex targets, such as macrolide antibiotics .

Biological Activity

(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, commonly referred to as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H22N2O2
  • CAS Number : 529486-25-7

Its structure features a pyrrolidine ring substituted with a hydroxy-diphenylethyl moiety, which is crucial for its biological interactions.

Research indicates that this compound exhibits various biological activities, including:

  • Antineoplastic Activity : Studies have shown that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been tested against various cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer), demonstrating significant cytotoxic effects at low micromolar concentrations .
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. It may exert protective effects against oxidative stress and excitotoxicity in neuronal cells .
  • Anti-inflammatory Properties : In vitro studies suggest that it can modulate inflammatory pathways, potentially reducing cytokine release and inhibiting the activation of inflammatory cells .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrrolidine derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cell growth in HT-29 and TK-10 cell lines with IC50 values below 10 µM. The study highlighted the importance of the hydroxy group in enhancing the compound's efficacy against cancer cells .

Study 2: Neuroprotection

In another investigation focusing on neuroprotection, this compound was administered to neuronal cultures subjected to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial function. This suggests potential therapeutic applications in neurodegenerative conditions such as Alzheimer's disease .

Comparative Biological Activity Table

Activity Type Mechanism IC50/EC50
AnticancerApoptosis induction< 10 µM (HT-29)
NeuroprotectionOxidative stress reductionEffective at 5 µM
Anti-inflammatoryCytokine modulationSignificant at 10 µM

Q & A

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored at 4°C in a tightly sealed container, protected from light and moisture. Long-term storage may lead to degradation, so periodic purity checks via HPLC or NMR are advised .

Q. How can researchers confirm the stereochemical purity of this compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is recommended to separate enantiomers. Confirmation via X-ray crystallography or optical rotation comparison against literature values (e.g., 99% e.e. as reported in ) ensures stereochemical fidelity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and substituents (e.g., diphenylethyl and pyrrolidine groups).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C19_{19}H22_{22}N2_2O2_2; MW 310.38) .
  • IR Spectroscopy : To identify hydroxyl (3200–3500 cm1^{-1}) and amide (1640–1680 cm1^{-1}) functional groups .

Q. What synthetic routes are commonly used to prepare this compound?

Asymmetric synthesis via Evans’ oxazolidinone methodology or catalytic enantioselective addition to α-ketoamides can yield the desired stereochemistry. Post-synthetic purification by recrystallization (e.g., ethanol/water) ensures >98% purity .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in pharmacological studies?

The (1S,2R) configuration in the diphenylethyl group enhances binding to chiral targets (e.g., enzymes or receptors). For example, the (2S)-pyrrolidinecarboxamide enantiomer (CAS 529486-25-7) shows higher affinity in kinase inhibition assays compared to its (1R,2S) counterpart (CAS 529486-23-5) .

Q. What strategies resolve conflicting data in solubility or bioavailability studies?

  • Solubility : Use co-solvents (DMSO/PBS mixtures) or cyclodextrin encapsulation for in vitro assays.
  • Bioavailability : Pharmacokinetic modeling (e.g., compartmental analysis) paired with LC-MS/MS quantitation in plasma can clarify discrepancies .

Q. How can researchers design experiments to probe the compound’s mechanism of action?

  • Target Engagement : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics with putative targets.
  • Cellular Assays : CRISPR-Cas9 knockout models to validate pathway specificity .

Q. What analytical methods address batch-to-batch variability in synthesis?

Implement QC protocols using:

  • Chiral Purity : Repetitive chiral HPLC runs.
  • Thermogravimetric Analysis (TGA) : To detect residual solvents or decomposition.
  • Elemental Analysis : Confirm stoichiometry (C, H, N within ±0.4% of theoretical) .

Q. How to optimize catalytic conditions for large-scale enantioselective synthesis?

Screen chiral catalysts (e.g., BINAP-Ru complexes) under varying temperatures (0–25°C) and pressures. Monitor enantiomeric excess (e.e.) via inline FTIR or polarimetry .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Source Verification : Cross-check compound identity (CAS 529486-25-7) and stereochemistry with suppliers (e.g., TCI America, Santa Cruz Biotechnology).
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls. Meta-analysis of IC50_{50} values across studies can identify outliers .

Q. Why do solubility values vary in different solvent systems?

The compound’s amphiphilic nature (polar amide vs. hydrophobic diphenylethyl groups) leads to solvent-dependent aggregation. Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .

Methodological Resources

TechniqueApplicationKey ParametersReferences
Chiral HPLCEnantiopurity verificationColumn: Chiralpak AD-H; Mobile phase: Hexane/IPA (90:10)
SPRBinding kinetics with protein targetsFlow rate: 30 µL/min; Temperature: 25°C
LC-MS/MSPharmacokinetic profilingColumn: C18; Ionization: ESI+

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.